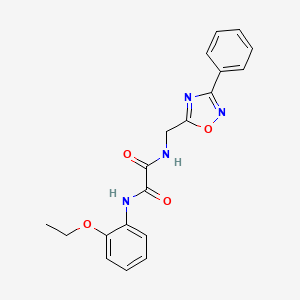
N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide is a complex organic compound featuring a combination of ethoxyphenyl, phenyl-1,2,4-oxadiazol, and oxalamide functional groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-ethoxyaniline and 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde.
Reaction Steps: The reaction involves the formation of an oxalamide linkage through a condensation reaction between the amine group of 2-ethoxyaniline and the aldehyde group of 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde.
Conditions: The reaction is usually carried out in a solvent such as dichloromethane or ethanol, under reflux conditions, and may require a catalyst like acetic acid or p-toluenesulfonic acid.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the aromatic rings, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Typical reagents include halogens (e.g., bromine, chlorine), and strong acids or bases.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction Products: Amines, alcohols, and aldehydes.
Substitution Products: Halogenated derivatives, nitro compounds, and sulfonated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It has shown potential as a bioactive molecule in biological studies, including enzyme inhibition and receptor binding assays. Medicine: The compound is being investigated for its pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities. Industry: It is utilized in the development of advanced materials, including polymers and coatings with specific functional properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, altering enzyme activity, or modulating signaling pathways. The molecular pathways involved can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thiourea
N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amide
N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)urea
Uniqueness: N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-2-26-15-11-7-6-10-14(15)21-19(25)18(24)20-12-16-22-17(23-27-16)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNMFZXZSBTBSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355252.png)
![(5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2355253.png)


![11-acetyl-4-(4-methoxyphenyl)-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2355256.png)

![4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1,7,7-trimethyl-3-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B2355259.png)



![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2355269.png)
![6-Ethyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355272.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-cyanobenzamide](/img/structure/B2355274.png)
